

# An In-depth Technical Guide on the Physicochemical Properties of N,N-Diethylsalicylamide

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## Compound of Interest

Compound Name: *N,N-Diethylsalicylamide*

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This document provides a comprehensive overview of the core physicochemical properties of **N,N-Diethylsalicylamide** (CAS 19311-91-2). The information is curated for professionals in research, development, and pharmaceutical sciences, with a focus on delivering precise, quantitative data and standardized methodologies.

## Chemical Identity and Structure

**N,N-Diethylsalicylamide** is an organic compound featuring a benzamide structure with a hydroxyl group at the ortho position and two ethyl groups attached to the amide nitrogen.

- IUPAC Name: N,N-diethyl-2-hydroxybenzamide[1]
- CAS Number: 19311-91-2[1]
- Molecular Formula: C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub>[1]
- Canonical SMILES: CCN(CC)C(=O)C1=CC=CC=C1O
- InChI Key: ZVYXEXAXXWINEH-UHFFFAOYSA-N

## Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **N,N-Diethylsalicylamide**. Data has been compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
Molecular Weight	193.24 g/mol	[1]
Appearance	White to tan crystalline powder	[2]
Melting Point	93-97 °C	
Boiling Point	340 °C (at 760 mmHg)	[2]
Density	1.096 g/cm <sup>3</sup>	[2]
Water Solubility	Data not readily available; generally soluble in organic solvents.	
Partition Coefficient (LogP)	1.2 (XLogP3 computed)	[1]
Acidity Constant (pKa)	8.73 ± 0.30 (Predicted)	[2]
Flash Point	159 °C	[2]
Refractive Index	1.5080 (Estimate)	[2]

## Experimental Protocols for Property Determination

While specific experimental data for **N,N-Diethylsalicylamide** is proprietary to the measuring entity, the following sections detail the standardized methodologies that are broadly accepted for determining these core properties.

The melting point is a crucial indicator of purity. The capillary method is the standard technique recognized by most pharmacopeias.[3][4]

- Principle: A small, powdered sample is packed into a thin-walled capillary tube and heated at a controlled rate in a calibrated apparatus. The temperatures at which the substance begins to collapse and liquefy (initial melting point) and is completely liquid (final melting point) are recorded as the melting range.[5]

- Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube with a heating bath.
- Methodology:
  - Sample Preparation: A completely dry and finely powdered sample is introduced into a capillary tube, which is sealed at one end. The sample is compacted to a height of approximately 3 mm.
  - Heating: The capillary tube is placed in the heating block of the apparatus next to a high-precision thermometer.
  - Initial Determination: A rapid heating rate (e.g., 10-20 °C/min) is used to get an approximate melting temperature.
  - Precise Determination: The apparatus is cooled, and a new sample is heated rapidly to about 10 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.
  - Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last solid particle disappears are recorded. A narrow range (0.5-1.0 °C) typically indicates a high-purity compound.

The water solubility is the saturation mass concentration of a substance in water at a given temperature. OECD Guideline 105 outlines two primary methods.[6][7]

- Principle: A known quantity of the substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
- Method 1: Flask Method (for solubilities  $> 10^{-2}$  g/L):
  - An excess amount of the solid is added to a flask containing purified water.
  - The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

- The solution is then centrifuged or filtered to separate the undissolved solid.
- The concentration of **N,N-Diethylsalicylamide** in the clear aqueous phase is quantified using a validated analytical technique like HPLC or UV-Vis spectroscopy.[8]
- Method 2: Column Elution Method (for solubilities  $< 10^{-2}$  g/L):
  - A column is packed with an inert support material coated with an excess of the test substance.
  - Water is passed through the column at a slow, controlled rate to ensure saturation.
  - The eluate is collected, and its concentration is measured to determine the solubility.[8]

The n-octanol/water partition coefficient ( $P_{ow}$  or  $K_{ow}$ ) is a measure of a chemical's lipophilicity and is a critical parameter for assessing environmental fate and bioaccumulation.[9] The Shake Flask Method is suitable for substances with a log  $P_{ow}$  between -2 and 4.[10][11]

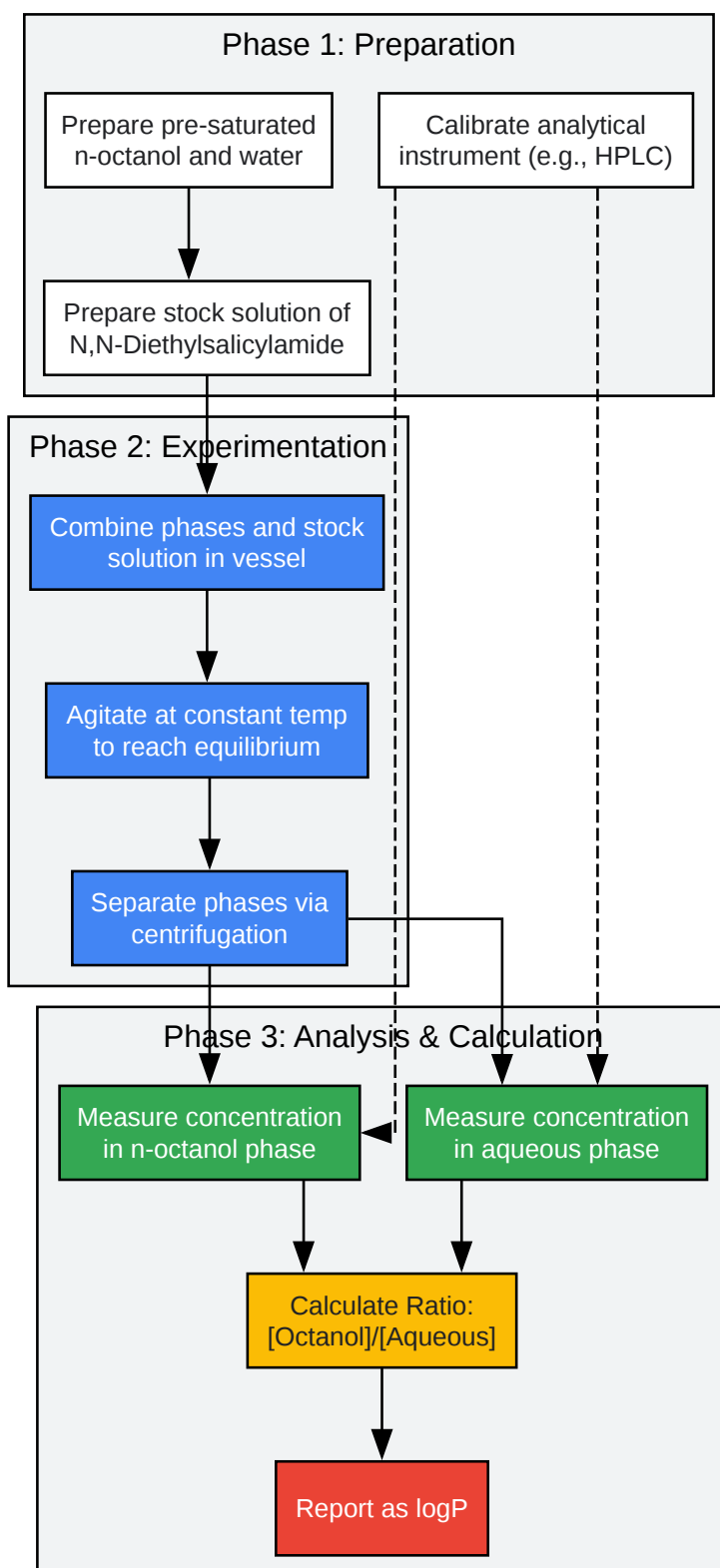
- Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[9]
- Methodology:
  - Preparation: n-octanol and water are pre-saturated with each other. A stock solution of **N,N-Diethylsalicylamide** is prepared in one of the phases.
  - Partitioning: Measured volumes of the two phases and the stock solution are combined in a vessel. The mixture is shaken vigorously at a constant temperature (20-25 °C) until equilibrium is reached.
  - Phase Separation: The two phases are separated cleanly, typically by centrifugation.[12]
  - Analysis: The concentration of the analyte in each phase is determined using an appropriate analytical method (e.g., HPLC).
  - Calculation: The partition coefficient ( $P_{ow}$ ) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log  $P_{ow}$ ).[11]

The pKa is a measure of the strength of an acid in solution. For **N,N-Diethylsalicylamide**, the phenolic hydroxyl group is the acidic proton.

- Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored with a calibrated pH meter. The pKa is the pH at which the acidic form and its conjugate base are present in equal concentrations.<sup>[13]</sup> This corresponds to the pH at the half-equivalence point on the titration curve.<sup>[14][15]</sup>
- Methodology:
  - Sample Preparation: A precise amount of **N,N-Diethylsalicylamide** is dissolved in a suitable solvent (often a water-cosolvent mixture due to limited water solubility) to a known concentration (e.g., 1-10 mM).
  - Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of NaOH, added in small, precise increments.
  - Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
  - Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is identified from the steepest part of the curve (the inflection point). The volume of titrant at the half-equivalence point is determined, and the pH at this point is equal to the pKa.<sup>[15]</sup>  
<sup>[16]</sup>

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining a key physicochemical parameter, such as the partition coefficient (logP), following a standardized OECD protocol.



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Caption: Workflow for logP determination via the Shake Flask Method (OECD 107).

## Biological & Safety Considerations

- **Biological Activity:** **N,N-Diethylsalicylamide** is primarily documented as a raw material and intermediate in organic synthesis, including pharmaceuticals and dyestuffs.[2] Some sources note it is used in the synthesis of analogues for NMDA NR2B receptor antagonists.
- **Safety Profile:** The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] It may also cause skin and serious eye irritation.[1] Standard personal protective equipment, including gloves, eye protection, and a dust mask, should be used during handling.

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